molecular formula C14H20F2O B8343016 1-(2,3-Difluorophenyl)-octan-2-ol

1-(2,3-Difluorophenyl)-octan-2-ol

Cat. No.: B8343016
M. Wt: 242.30 g/mol
InChI Key: QWZUZQCNPQBTSR-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-octan-2-ol is a fluorinated secondary alcohol characterized by an octan-2-ol backbone substituted with a 2,3-difluorophenyl group at the 1-position. The compound’s structure combines a long hydrophobic alkyl chain with electron-withdrawing fluorine atoms on the aromatic ring, which may enhance metabolic stability and influence lipophilicity.

Properties

Molecular Formula

C14H20F2O

Molecular Weight

242.30 g/mol

IUPAC Name

1-(2,3-difluorophenyl)octan-2-ol

InChI

InChI=1S/C14H20F2O/c1-2-3-4-5-8-12(17)10-11-7-6-9-13(15)14(11)16/h6-7,9,12,17H,2-5,8,10H2,1H3

InChI Key

QWZUZQCNPQBTSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Target Compound :

  • The patent compound’s pyrrolo-pyridazine backbone introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible octan-2-ol chain in this compound.
  • The target compound’s longer alkyl chain may increase lipophilicity (logP ~5–6 estimated) compared to the patent compound’s fused heterocycle (logP ~3–4 inferred from HPLC retention) .

Goxalapladib (CAS-412950-27-7)

Goxalapladib, reported in Pharmaceutical Forum (2006), is a 1,8-naphthyridine derivative with a 2-(2,3-difluorophenyl)ethyl side chain:

  • Structure : Contains a difluorophenyl-ethyl group linked to a naphthyridine-acetamide core, with additional trifluoromethyl and piperidinyl substituents.
  • Application : Developed by GlaxoSmithKline for atherosclerosis treatment, targeting phospholipase A2 (PLA2) inhibition .

Comparison with Target Compound :

  • Goxalapladib’s extended π-conjugated naphthyridine system and tertiary amide groups enhance target binding specificity, whereas this compound lacks such pharmacophoric features.

Data Table: Key Comparative Parameters

Parameter This compound Patent Compound (EP 4 374 877) Goxalapladib
Molecular Formula C₁₄H₁₉F₂O C₂₃H₂₃F₂N₃O₅ C₄₀H₃₉F₅N₄O₃
Molecular Weight 250.30 g/mol 483.44 g/mol 718.80 g/mol
Key Functional Groups Octanol, difluorophenyl Pyrrolo-pyridazine, ester Naphthyridine, trifluoromethyl
Synthetic Complexity Moderate (alkylation steps) High (multi-step heterocyclic) Very high (multiple couplings)
Reported Activity Not Available Not disclosed Atherosclerosis (PLA2 inhibition)
LCMS/HPLC Data Not Available m/z 598; RT 1.63 min Not Provided

Key Findings and Limitations

  • Structural Flexibility vs.
  • Fluorine Positioning : The 2,3-difluorophenyl group in all compounds likely improves metabolic stability by blocking cytochrome P450 oxidation sites .
  • Limitations : Direct pharmacological or pharmacokinetic data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation and analog data.

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